molecular formula C16H14FNO6S B11025791 Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate

Cat. No.: B11025791
M. Wt: 367.4 g/mol
InChI Key: XIMMATPRDOJDLD-UHFFFAOYSA-N
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Description

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate is a chemical compound with the following properties:

    Chemical Formula: C₁₆H₁₄FNO₆S

    CAS Number: 329941-52-8

    Molecular Weight: 367.355 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate involves the following steps:

    Sulfonation: Terephthalic acid undergoes sulfonation with sulfuric acid to introduce the sulfonyl group.

    Amination: The sulfonylated terephthalic acid reacts with an amine (such as dimethylamine) to form the desired compound.

Reaction Conditions::
  • Sulfonation: Sulfuric acid, elevated temperature
  • Amination: Dimethylamine, solvent (e.g., methanol), reflux conditions

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate can participate in various reactions:

    Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the sulfonyl group to the corresponding sulfonamide.

    Oxidation: Oxidation of the amino group to form the corresponding nitro compound.

Common reagents and conditions vary based on the specific reaction type.

Scientific Research Applications

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Materials Science: For designing functional materials.

    Photophysics: In studies related to fluorescence and phosphorescence.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate is distinct due to its sulfonyl and amino groups. Similar compounds include:

Biological Activity

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate (DFSAT) is a synthetic organic compound notable for its complex structure, which includes a terephthalate moiety and a sulfonamide functional group. With the molecular formula C16H14FNO6SC_{16}H_{14}FNO_6S and a molecular weight of approximately 367.35 g/mol, DFSAT's unique properties are attributed to the presence of a fluorinated aromatic ring and a sulfonamide functionality, which may enhance its biological activity and interactions.

Chemical Structure and Properties

The structure of DFSAT can be described as follows:

  • Molecular Formula: C16H14FNO6SC_{16}H_{14}FNO_6S
  • Molecular Weight: 367.35 g/mol
  • Functional Groups: Terephthalate, sulfonamide, and fluorophenyl

This combination suggests potential applications in medicinal chemistry, particularly in drug development due to its reactivity and solubility characteristics.

Research indicates that compounds with sulfonamide groups often exhibit biological activity through enzyme inhibition, particularly against bacterial enzymes. The presence of the fluorine atom in DFSAT may further influence its biological interactions by altering electronic properties, potentially enhancing binding affinities to target proteins.

Anticancer Potential

A study evaluating various derivatives of similar compounds has shown that certain structural features can lead to significant anticancer activity. For instance, derivatives with sulfonamide functionalities demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer cells. The mechanisms of action were explored through in vitro assays that assessed enzyme activity and DNA fragmentation, indicating that DFSAT may possess similar anticancer properties .

Case Studies and Research Findings

  • In Vitro Enzymatic Assays
    • DFSAT was subjected to enzymatic assays to determine its inhibitory effects on specific enzymes associated with bacterial metabolism. Preliminary results suggest that it may inhibit certain enzymes effectively due to its sulfonamide group .
  • Cytotoxicity Studies
    • Compounds structurally related to DFSAT have been tested for their cytotoxic effects on tumor cell lines. The MTT assay indicated that modifications in the structure could lead to enhanced specificity towards cancer cells while sparing normal cells .
  • Structure-Activity Relationship (SAR) Studies
    • A series of compounds similar to DFSAT were evaluated for their binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT). These studies highlighted how structural modifications, such as the introduction of fluorine or other substituents, could significantly affect biological activity .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalateC16H14N2O8SC_{16}H_{14}N_2O_8SContains nitrophenyl group; potential for enzyme inhibition
Dimethyl 2-{[(4-methylphenyl)sulfonyl]amino}terephthalateC16H18N2O8SC_{16}H_{18}N_2O_8SMethyl group may enhance lipophilicity
Dimethyl 2-{[(chloroacetyl)amino]terephthalate}C12H12ClNO4C_{12}H_{12}ClNO_4Chloroacetyl group introduces different reactivity patterns

This table illustrates how variations in substituents can lead to differing biological activities among compounds structurally related to DFSAT.

Properties

Molecular Formula

C16H14FNO6S

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl 2-[(4-fluorophenyl)sulfonylamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H14FNO6S/c1-23-15(19)10-3-8-13(16(20)24-2)14(9-10)18-25(21,22)12-6-4-11(17)5-7-12/h3-9,18H,1-2H3

InChI Key

XIMMATPRDOJDLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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